Product packaging for 5-Chloro-1-ethynyl-2,3-dimethoxybenzene(Cat. No.:)

5-Chloro-1-ethynyl-2,3-dimethoxybenzene

Cat. No.: B13096819
M. Wt: 196.63 g/mol
InChI Key: KRDNZABJMGUUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a chemical compound for research and development applications. This compound features a benzene ring substituted with chloro, ethynyl, and two methoxy functional groups, making it a versatile intermediate in organic synthesis. While specific studies on this exact compound are limited, its structure suggests significant potential. The presence of an ethynyl group allows it to participate in coupling reactions, such as the Sonogashira reaction, which is pivotal for creating conjugated molecular systems used in material science . The chloro and methoxy groups on the benzene ring are common in pharmaceutical chemistry. For instance, dimethoxybenzene groups are recognized in medicinal chemistry for their role in enhancing the binding affinity of small molecules to biological targets. Research shows that similar dimethoxybenzene derivatives have been strategically used as selectivity-enhancing motifs in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are investigated for targeted cancer therapies . Furthermore, the specific substitution pattern is reminiscent of compounds used to synthesize complex natural products and other biologically active molecules . This combination of features makes this compound a promising building block for researchers constructing novel compounds for catalytic studies, drug discovery, and the development of advanced organic materials. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO2 B13096819 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-1-ethynyl-2,3-dimethoxybenzene

InChI

InChI=1S/C10H9ClO2/c1-4-7-5-8(11)6-9(12-2)10(7)13-3/h1,5-6H,2-3H3

InChI Key

KRDNZABJMGUUDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C#C)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1 Ethynyl 2,3 Dimethoxybenzene

Electrophilic Aromatic Substitution (EAS) Patterns

Directing Effects and Activation/Deactivation by Methoxy (B1213986), Chloro, and Ethynyl (B1212043) Substituents

The directing effects of substituents in electrophilic aromatic substitution are a consequence of their ability to donate or withdraw electron density from the aromatic ring, which in turn stabilizes or destabilizes the carbocation intermediate (arenium ion) formed during the reaction. chemistrytalk.org Substituents that donate electrons into the ring are termed activating groups and typically direct incoming electrophiles to the ortho and para positions. leah4sci.com Conversely, electron-withdrawing groups are deactivating and, with the exception of halogens, direct incoming electrophiles to the meta position. leah4sci.com

Ethynyl Group (-C≡CH): The ethynyl group at the C1 position is a deactivating group. It exerts an electron-withdrawing inductive effect due to the sp-hybridization of the carbon atoms, which have a higher s-character and are therefore more electronegative than sp²-hybridized carbons of the benzene (B151609) ring. While it can exhibit a weak electron-releasing resonance effect, the inductive effect is generally dominant, leading to a net deactivation of the ring. rsc.org The ethynyl group is considered a meta-director in many contexts, although its directing influence can be weak and context-dependent. rsc.org

The combined effect of these substituents on the aromatic ring of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a complex interplay of activation and deactivation. The two methoxy groups are the most powerful activating and directing groups present.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Methoxy (-OCH₃)C2+M > -IActivatingortho, para
Methoxy (-OCH₃)C3+M > -IActivatingortho, para
Chloro (-Cl)C5-I > +MDeactivatingortho, para
Ethynyl (-C≡CH)C1-I > +MDeactivatingmeta (generally)

Regioselectivity Control in EAS Reactions

In polysubstituted benzenes, the regioselectivity of electrophilic aromatic substitution is generally controlled by the most powerful activating group. ucalgary.ca In the case of this compound, the two methoxy groups at C2 and C3 are the strongest activators and will therefore dictate the position of electrophilic attack.

The available positions for substitution are C4 and C6. Let's analyze the directing effects towards these positions:

Attack at C4: This position is ortho to the C3-methoxy group and meta to the C2-methoxy group. It is also ortho to the C5-chloro group and meta to the C1-ethynyl group. The strong activating effect of the C3-methoxy group directs the electrophile to this position.

Attack at C6: This position is ortho to the C1-ethynyl group and meta to the C5-chloro group. It is also para to the C3-methoxy group and ortho to the C2-methoxy group. Both methoxy groups strongly direct the electrophile to this position.

Considering the additive effects of the substituents, the C6 position is predicted to be the most favored site for electrophilic attack. This is because it is ortho to one methoxy group and para to the other, receiving strong activation from both. The C4 position is also activated, being ortho to one methoxy group, but is likely to be a minor product compared to substitution at C6. Steric hindrance from the adjacent ethynyl group at C1 might also slightly disfavor attack at C6, but the electronic directing effects of the two methoxy groups are expected to be the dominant factor.

Position of AttackDirecting Influence from -OCH₃ at C2Directing Influence from -OCH₃ at C3Directing Influence from -Cl at C5Directing Influence from -C≡CH at C1Predicted Outcome
C4meta (unfavorable)ortho (favorable)ortho (favorable)meta (favorable)Minor Product
C6ortho (favorable)para (favorable)meta (unfavorable)ortho (unfavorable)Major Product

Mechanistic Pathways of Substitution

The general mechanism for electrophilic aromatic substitution proceeds in two steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. vedantu.comaakash.ac.in

Halogenation of benzene and its derivatives typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.comchemguide.co.uk For this compound, the reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid would proceed as follows:

Formation of the electrophile: The halogen molecule reacts with the Lewis acid to form a highly polarized complex, which acts as the electrophile.

Nucleophilic attack: The electron-rich aromatic ring, activated by the methoxy groups, attacks the electrophilic halogen. This attack will predominantly occur at the C6 position.

Deprotonation: A weak base, such as the generated [FeCl₃Br]⁻, removes a proton from the C6 position of the arenium ion, restoring the aromaticity of the ring and yielding the halogenated product.

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The mechanism for the nitration of this compound would involve the attack of the aromatic ring (preferentially at C6) on the nitronium ion, followed by deprotonation. vedantu.comlibretexts.org

Sulfonation is achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where sulfur trioxide (SO₃) acts as the electrophile. aakash.ac.inmasterorganicchemistry.com The reaction is reversible. libretexts.org The mechanism involves the attack of the aromatic ring on SO₃, formation of the arenium ion, and subsequent proton transfer steps to yield the sulfonic acid product. aakash.ac.in

Friedel-Crafts Alkylation involves the introduction of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. libretexts.orgchemguide.co.uk A significant limitation of this reaction is the possibility of carbocation rearrangements and polyalkylation, as the product is more activated than the starting material. ksu.edu.sa

Friedel-Crafts Acylation introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. jove.comwikipedia.org This reaction is generally more controlled than alkylation because the resulting ketone is deactivated towards further substitution, preventing polyacylation. ksu.edu.sa The mechanism involves the formation of an acylium ion, which is a strong electrophile. jove.com For this compound, Friedel-Crafts acylation would be expected to proceed with high regioselectivity, yielding the C6-acylated product.

Cross-Coupling Reactivity at the Halogenated Position

The chlorine atom on the aromatic ring of this compound serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are predominantly catalyzed by transition metals, most notably palladium and copper.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. nobelprize.org The chloro-substituted benzene ring in the title compound is amenable to these transformations, which typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting an organoboron compound with an organic halide. libretexts.org Aryl chlorides, while less reactive than bromides or iodides, can be effectively coupled using specialized palladium catalysts and conditions. nih.gov This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the chlorinated position of the molecule. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl ChlorideBoronic AcidCatalyst/LigandBaseSolventTemperatureYieldReference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / L2 (a triazole-based ligand)NaOBu-tToluene100°C92% researchgate.net
3-Chloroindazole5-Indole boronic acidP2 (a specific precatalyst)K₃PO₄Dioxane/H₂O100°C95% nih.gov

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The process allows for the extension of the molecular framework at the C-5 position by introducing an alkenyl substituent. The established mechanism begins with the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by alkene insertion into the palladium-carbon bond, and finally, β-hydride elimination to release the substituted alkene product. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction enables the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org For this compound, this transformation would replace the chlorine atom with a substituted amino group, providing access to a wide range of aniline (B41778) derivatives. The development of specialized ligands, such as X-Phos, has been crucial for the efficient amination of less reactive aryl chlorides. beilstein-journals.org

Table 2: Example of Buchwald-Hartwig Amination with an Aryl Chloride

Aryl HalideAmineCatalystLigandBaseSolventConditionsYieldReference
2-Bromo-13α-estrone 3-benzyl etherAnilinePd(OAc)₂X-PhosKOt-BuTolueneMicrowave, 130°C, 30 min94% beilstein-journals.org

Copper-Catalyzed Coupling Processes (e.g., Chan-Lam Coupling)

Copper-catalyzed reactions offer an alternative to palladium-based methods for C-C and C-heteroatom bond formation. beilstein-journals.org The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) facilitates the formation of aryl-heteroatom bonds by reacting an organoboron compound with a nucleophile such as an amine or alcohol, catalyzed by a copper complex. wikipedia.orgnrochemistry.com A key advantage of this reaction is that it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.orgorganic-chemistry.org This method could be applied to this compound to form aryl ethers or aryl amines, complementing the scope of the Buchwald-Hartwig reaction. The proposed mechanism involves a Cu(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.orgnrochemistry.com

Cross-Coupling with Organometallic Reagents (e.g., Triorganoindium)

Triorganoindium reagents have emerged as effective partners in palladium-catalyzed cross-coupling reactions. nih.gov These reagents can transfer aryl, heteroaryl, or alkynyl groups to aryl halides. nih.gov A notable feature is the potential for all three organic groups attached to the indium to be transferred, enhancing atom economy. nih.gov The reaction of this compound with a triorganoindium reagent, under palladium catalysis, would provide a pathway to introduce new carbon-based substituents at the chlorinated position. These reagents can be prepared as bench-stable solids through coordination with ligands like 4-(dimethylamino)pyridine (DMAP), which improves their handling and storage. rsc.org

Reactivity of the Terminal Alkyne Moiety

The terminal ethynyl group is a versatile functional group that participates in a variety of addition and cycloaddition reactions.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. illinois.edu The premier example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . nd.educsmres.co.uk This reaction joins a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org The reaction is known for its reliability, specificity, and biocompatibility. nd.edu The CuAAC reaction proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide. uea.ac.uknih.gov This transformation allows for the covalent linking of the this compound scaffold to a wide array of molecules that can be functionalized with an azide group, finding applications in drug discovery, materials science, and bioconjugation. csmres.co.ukitmedicalteam.plnih.gov

Table 3: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneAzideCopper SourceAdditives/LigandsSolventConditionsYieldReference
PhenylacetyleneBenzyl azideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORoom TemperatureExcellent beilstein-journals.org
Various terminal alkynesVarious organic azidesCuI-Cyrene™Room Temperature50-96% beilstein-journals.org
PhenylacetyleneBenzyl azide[Cu(IPr)Cl]-NeatRoom Temp, ≥24h or Heated, <2hModerate to Excellent nsf.gov

Hydration and Hydrohalogenation Reactions

The alkyne moiety can undergo addition reactions across the carbon-carbon triple bond. Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in the presence of acid, would lead to the formation of a methyl ketone at the benzylic position. This occurs via the initial formation of an enol intermediate, which then tautomerizes to the more stable keto form, following Markovnikov's rule.

Hydrohalogenation involves the addition of a hydrogen halide (e.g., H-Cl, H-Br) across the triple bond. The reaction typically follows Markovnikov regioselectivity, where the hydrogen atom adds to the terminal carbon of the alkyne and the halogen atom adds to the more substituted carbon. The addition of one equivalent of HX yields a vinyl halide, while the addition of a second equivalent can lead to a geminal dihalide.

Cycloaddition Reactions of this compound Beyond Click Chemistry

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction, is a prominent transformation for acetylenic compounds, the reactivity of this compound extends to other classes of cycloadditions. These reactions, which are not classified under the "click" chemistry umbrella, offer pathways to diverse heterocyclic and carbocyclic frameworks. This section delves into such cycloaddition reactions, exploring the utility of this substituted ethynylbenzene in constructing complex molecular architectures through pericyclic and related processes.

Detailed investigations into the participation of this compound in cycloaddition reactions beyond the well-established click chemistry are limited in publicly available scientific literature. However, based on the known reactivity of substituted alkynes, several potential cycloaddition pathways can be considered. These include [4+2] cycloadditions (Diels-Alder reactions), inverse electron demand Diels-Alder reactions, and various 1,3-dipolar cycloadditions with dipoles other than azides.

For instance, in a hypothetical Diels-Alder reaction, the electron-rich nature of the ethynyl group in this compound, influenced by the methoxy substituents, would suggest its role as a dienophile, particularly when paired with an electron-poor diene. The regioselectivity of such a reaction would be governed by the electronic and steric effects of the chloro and dimethoxy substituents on the benzene ring.

Similarly, in 1,3-dipolar cycloadditions, this compound could react with various 1,3-dipoles such as nitrile oxides or nitrones. researchgate.netnih.govwikipedia.org These reactions would lead to the formation of five-membered heterocyclic rings, such as isoxazoles. The substituent pattern on the benzene ring would influence the reaction rate and the regiochemical outcome of the cycloaddition.

One area of significant interest is the synthesis of isoquinoline (B145761) derivatives, which can be achieved through cycloaddition strategies. nih.gov While many modern methods for isoquinoline synthesis exist, cycloaddition pathways involving alkyne precursors represent a powerful tool for constructing this important heterocyclic scaffold.

Due to the absence of specific documented examples of non-click cycloaddition reactions for this compound in the surveyed literature, a detailed discussion of specific research findings and a data table of reactants, conditions, and products cannot be provided at this time. The exploration of such reactions remains a potential area for future research to expand the synthetic utility of this versatile chemical building block.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1 Ethynyl 2,3 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-Chloro-1-ethynyl-2,3-dimethoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structure confirmation and to distinguish it from other potential isomers.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acetylenic proton.

Aromatic Protons: The benzene (B151609) ring has two protons. Due to the substitution pattern, these protons are not chemically equivalent and would likely appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the chloro, ethynyl (B1212043), and dimethoxy substituents. The proton situated between the chloro and ethynyl groups would likely be a doublet, coupled to the other aromatic proton. The second aromatic proton, positioned between the two methoxy groups, would also appear as a doublet.

Methoxy Protons: The two methoxy groups (-OCH₃) are in different chemical environments (one at position 2 and the other at position 3). Therefore, they are expected to give rise to two separate singlets. These singlets would likely appear in the range of δ 3.8-4.0 ppm.

Acetylenic Proton: The terminal ethynyl group (-C≡CH) has a single proton that is expected to produce a sharp singlet. This signal is typically found in a distinct region of the spectrum, around δ 3.0-3.5 ppm.

A summary of the predicted ¹H NMR data is presented in the table below.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H6.8 - 7.5Doublet
Aromatic-H6.8 - 7.5Doublet
Methoxy-H (C2)3.8 - 4.0Singlet
Methoxy-H (C3)3.8 - 4.0Singlet
Acetylenic-H3.0 - 3.5Singlet

Carbon-13 (¹³C) NMR Studies

The proton-decoupled ¹³C NMR spectrum of this compound would provide information about the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are anticipated.

Aromatic Carbons: The benzene ring contains six carbon atoms, all in different chemical environments due to the substitution pattern. Therefore, six separate signals are expected in the aromatic region of the spectrum (typically δ 110-160 ppm). The carbons directly attached to the electronegative chlorine and oxygen atoms would be deshielded and appear at a higher chemical shift. The carbon attached to the ethynyl group would also have a characteristic chemical shift.

Alkynyl Carbons: The two carbons of the ethynyl group (-C≡C-) are expected to produce two distinct signals in the range of δ 70-90 ppm. The carbon attached to the benzene ring will have a different chemical shift from the terminal carbon.

Methoxy Carbons: The two methoxy groups will each have a carbon signal, which are expected to appear in the δ 55-65 ppm region.

The predicted ¹³C NMR chemical shifts are summarized in the following table.

Carbon Predicted Chemical Shift (ppm)
Aromatic C-Cl125 - 135
Aromatic C-C≡120 - 130
Aromatic C-OCH₃ (C2)145 - 155
Aromatic C-OCH₃ (C3)145 - 155
Aromatic C-H110 - 125
Aromatic C-H110 - 125
Alkynyl C (C-Ar)80 - 90
Alkynyl C (C-H)70 - 80
Methoxy C (C2)55 - 65
Methoxy C (C3)55 - 65

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this case, a cross-peak would be expected between the two aromatic protons, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic carbons and the terminal alkynyl carbon by correlating their ¹H and ¹³C signals. The methoxy proton signals would correlate to their respective carbon signals.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₉ClO₂), the high-resolution mass spectrum (HRMS) would provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of 196.0291 g/mol . The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for aromatic compounds include the loss of small, stable molecules or radicals. For this particular compound, expected fragmentation pathways could include:

Loss of a methyl radical (-CH₃) from one of the methoxy groups.

Loss of a chlorine radical (-Cl).

Loss of acetylene (B1199291) (-C₂H₂) from the ethynyl group.

Cleavage of the methoxy groups, potentially leading to the loss of formaldehyde (B43269) (-CH₂O).

The analysis of these fragment ions would provide valuable information to support the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

≡C-H Stretch: A sharp and strong absorption band is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal acetylenic C-H bond. pressbooks.publibretexts.orgorgchemboulder.com

C≡C Stretch: A weak to medium intensity absorption band is anticipated in the region of 2100-2260 cm⁻¹ due to the stretching of the carbon-carbon triple bond. pressbooks.publibretexts.orgorgchemboulder.com

=C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=C Stretch (Aromatic): A series of absorption bands in the 1450-1600 cm⁻¹ region would be characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch: Strong absorption bands corresponding to the C-O stretching of the methoxy groups are expected in the region of 1000-1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

The presence of these characteristic bands would provide strong evidence for the presence of the ethynyl, dimethoxy, and chloro-substituted benzene moieties in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Acetylenic C-H Stretch~3300Strong, Sharp
C≡C Stretch2100 - 2260Weak to Medium
Aromatic C-H Stretch>3000Medium
Aromatic C=C Stretch1450 - 1600Medium
C-O Stretch (Methoxy)1000 - 1300Strong
C-Cl Stretch<800Medium to Strong

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The crystal structure would confirm the substitution pattern on the benzene ring and provide insights into the conformation of the methoxy groups relative to the aromatic plane. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding (potentially involving the acetylenic proton) and π-π stacking of the aromatic rings, would reveal how the molecules pack in the crystal lattice. unilag.edu.ng This detailed structural information is invaluable for understanding the physical properties and potential applications of the compound.

Theoretical and Computational Chemistry Studies of 5 Chloro 1 Ethynyl 2,3 Dimethoxybenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for analyzing the electronic structure of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene. DFT, in particular, has become a standard method due to its balance of accuracy and computational efficiency, making it well-suited for studying complex organic molecules. These calculations can determine the molecule's optimized geometry, electronic energy, and a host of other properties derived from the electron wave function.

Molecular Orbital Analysis and Frontier Orbitals (HOMO/LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring and the ethynyl (B1212043) group, which are regions with higher electron density. Conversely, the LUMO would likely be distributed across the aromatic system, with potential contributions from the electron-withdrawing chloro group. A hypothetical set of frontier orbital energies for this molecule, as would be determined by a DFT calculation, is presented in the table below for illustrative purposes.

Interactive Data Table: Illustrative Frontier Orbital Properties

Parameter Hypothetical Value (eV) Description
HOMO Energy -6.25 Represents the energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability.
LUMO Energy -1.10 Represents the energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is inherently uneven due to the presence of various functional groups with different electronegativities. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Typically, red or yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the triple bond of the ethynyl group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms and the region around the chloro-substituent might exhibit a more positive potential.

Vibrational Frequency Analysis (IR/Raman Spectral Prediction)

Theoretical vibrational frequency analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of the optimized molecular structure, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. These calculations are typically performed using DFT methods, and the predicted frequencies are often scaled to account for systematic errors in the theoretical approach.

A computational analysis of this compound would predict characteristic vibrational frequencies for its functional groups. For instance, the C≡C stretching of the ethynyl group, the C-Cl stretching, the aromatic C-H stretching, and the C-O stretching of the methoxy groups would all have distinct predicted frequencies, aiding in the interpretation of experimental spectroscopic data.

Prediction of Reactivity and Regioselectivity

Computational chemistry offers powerful predictive capabilities regarding the chemical reactivity and regioselectivity of a molecule. By analyzing the electronic structure and modeling reaction pathways, it is possible to anticipate how this compound will behave in chemical reactions.

Computational Assessment of Electrophilic and Nucleophilic Attack Sites

The sites most susceptible to electrophilic and nucleophilic attack can be predicted by examining various reactivity descriptors derived from quantum chemical calculations. The MEP map, as discussed earlier, provides a qualitative indication of these sites. For a more quantitative assessment, condensed Fukui functions or Parr functions can be calculated. These descriptors help to identify the specific atoms within the molecule that are most likely to participate in reactions with electrophiles or nucleophiles. For this compound, such an analysis would likely confirm the electron-rich aromatic ring and the ethynyl group as the primary sites for electrophilic attack.

Transition State Modeling for Reaction Pathways

To gain a deeper understanding of a chemical reaction, it is essential to study the transition state—the highest energy point along the reaction coordinate. Transition state modeling allows for the calculation of activation energies, which are crucial for determining reaction rates. By mapping the potential energy surface for a proposed reaction involving this compound, computational chemists can elucidate the reaction mechanism and predict the most favorable reaction pathway. For example, in a cycloaddition reaction involving the ethynyl group, transition state modeling could predict the regioselectivity and stereoselectivity of the product formation.

Conformational Analysis and Energetic Stability Studies

Conformational analysis is a critical aspect of computational chemistry that seeks to identify the most stable three-dimensional arrangements of a molecule, known as conformers. The energetic stability of these conformers determines their relative populations at equilibrium. For this compound, the primary degrees of freedom for conformational changes are the rotations around the C-O bonds of the two methoxy groups.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule with respect to its conformational flexibility. nih.govresearchgate.net For 1,2-dimethoxybenzene (B1683551) (veratrole), a core structural element of the target molecule, computational studies have shown that the planar conformation, where both methoxy groups lie in the plane of the benzene (B151609) ring and point away from each other, represents an energetic minimum. researchgate.net This preference is attributed to the minimization of steric repulsion between the two adjacent substituents. researchgate.net Another energetically favorable conformer exists where one of the methoxy groups is oriented perpendicular to the aromatic ring. researchgate.net

In the case of this compound, the presence of the chloro and ethynyl groups would influence the conformational preferences of the methoxy groups. The ethynyl group at position 1 is sterically undemanding, while the chloro group at position 5 is located further away from the dimethoxy substituents. Therefore, it is plausible that the fundamental conformational preferences of the 2,3-dimethoxybenzene moiety would be largely preserved. However, subtle electronic effects from the chloro and ethynyl groups could modulate the rotational barriers and the relative energies of the conformers.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (C2-C3-O-CH3)Dihedral Angle (C3-C2-O-CH3)Relative Energy (kcal/mol)
Planar, anti-periplanar~180°~180°0.00 (Global Minimum)
Planar, syn-periplanar~0°~0°3.50
One group perpendicular~90°~180°1.20
Both groups perpendicular~90°~90°4.80

Note: This table presents hypothetical data based on computational studies of 1,2-dimethoxybenzene and is for illustrative purposes only. Actual values for this compound would require specific calculations.

Computational Design of Novel Derivatives

Computational chemistry provides a powerful platform for the rational design of novel derivatives of this compound with tailored properties. This in silico approach can significantly accelerate the discovery process by prioritizing synthetic targets with the highest probability of success, thereby saving time and resources. researchgate.net The general workflow for the computational design of new derivatives involves several key steps:

Scaffold Hopping and Functional Group Modification: Starting with the core structure of this compound, new derivatives can be generated by systematically modifying the substituents. This could involve replacing the chloro group with other halogens (F, Br, I) or pseudo-halogens, altering the substitution pattern on the benzene ring, or modifying the ethynyl group with other functionalities.

Property Prediction using QSAR and DFT: For each designed derivative, a range of physicochemical and electronic properties can be predicted using computational methods. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with desired activities. sapub.org DFT calculations can provide insights into properties such as:

Electronic Properties: HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) maps can be calculated to understand the reactivity and intermolecular interaction capabilities of the new derivatives. nih.govnih.gov

Stereoelectronic Properties: Conformational analysis can be performed to ensure that the designed molecules can adopt the required three-dimensional shape for a specific application.

Spectroscopic Properties: IR, NMR, and UV-Vis spectra can be simulated to aid in the characterization of the synthesized compounds. manchester.ac.uk

Virtual Screening and Lead Optimization: The designed library of derivatives can be virtually screened against a specific biological target or for a desired material property. For instance, if the goal is to develop a new drug candidate, molecular docking simulations can be used to predict the binding affinity and mode of interaction with a target protein. researchgate.net Based on the screening results, promising candidates can be selected for further optimization by fine-tuning their structures to enhance the desired properties while minimizing potential liabilities.

Table 2: Illustrative Example of Computationally Designed Derivatives and Predicted Properties

DerivativeModificationPredicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (Debye)
Parent Compound This compound4.52.1
Derivative A 5-Fluoro substitution4.71.9
Derivative B 4-Nitro substitution3.84.5
Derivative C Ethynyl replaced with Cyano4.23.8
Derivative D 2,3-dimethoxy replaced with 3,4-dimethoxy4.62.5

Note: The data in this table is hypothetical and serves to illustrate the types of predictions that can be made through computational design studies.

The computational design of novel derivatives is an iterative process. The predictions from computational models can guide synthetic efforts, and the experimental data obtained for the synthesized compounds can be used to refine and improve the predictive power of the computational models, creating a synergistic feedback loop for molecular innovation. mdpi.com

Derivatization Pathways and Synthetic Applications of 5 Chloro 1 Ethynyl 2,3 Dimethoxybenzene

Application as a Building Block for Complex Organic Synthesis

The unique combination of functional groups in 5-Chloro-1-ethynyl-2,3-dimethoxybenzene makes it a valuable precursor for the synthesis of diverse and complex molecular scaffolds. The terminal alkyne and the chloro-substituted aromatic ring are key features that can be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Polycyclic Aromatic Compounds

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.net The synthesis of these structures often relies on precursors that can undergo cyclization and annulation reactions. The ethynyl (B1212043) group of this compound is well-suited for such transformations. For instance, it can participate in reactions like Diels-Alder cycloadditions or transition-metal-catalyzed annulations to form new rings. researchgate.net

Furthermore, intramolecular cyclodehydrogenation reactions, often referred to as Scholl reactions, provide a pathway to planarize pre-assembled polyphenyl precursors into extended PAHs. researchgate.net A synthetic strategy could involve first coupling the ethynyl group or the chloro-aromatic ring to another aromatic system, followed by an oxidative cyclization to generate a larger, fused polycyclic system. While direct literature examples detailing the use of this compound in PAH synthesis are not prevalent, its functional groups are analogous to those used in established methods for creating phosphorus-containing PAHs and other complex aromatic structures. nih.gov

Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are core structures in many pharmaceuticals and functional materials. The terminal alkyne of this compound is a powerful tool for constructing five-membered heterocyclic rings, most notably via 1,3-dipolar cycloaddition reactions. researchgate.net A prominent example is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an organic azide (B81097), which yields a stable 1,2,3-triazole ring. This reaction is the cornerstone of "click chemistry." nih.govnd.educsmres.co.uk

This methodology allows for the modular assembly of complex molecules. For instance, if the azide component is part of another ring system, the resulting triazole will serve as a bridge, creating a fused or spirocyclic heterocyclic structure. The reliability and biocompatibility of the copper(I)-catalyzed version of this reaction have made it a widely used strategy in drug discovery for creating novel scaffolds with potential anticancer activity. csmres.co.ukdovepress.com

Strategies for Further Functional Group Interconversions

The reactivity of the terminal alkyne and the chloro group allows for a wide range of functional group interconversions, enabling the synthesis of a diverse library of derivatives from a single starting material.

Modifications at the Terminal Alkyne

The terminal alkyne is arguably the most versatile functional group on the molecule, with several high-yield and specific reactions available for its modification.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction would allow for the direct connection of the 5-chloro-2,3-dimethoxyphenyl moiety to other aromatic or vinylic systems, extending the π-conjugated system. nih.govresearchgate.net The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Modern methods have also been developed that are copper-free. beilstein-journals.org

Table 1: Representative Sonogashira Coupling Reactions
EntryAlkyne SubstrateCoupling Partner (Ar-X)Catalyst SystemProduct
1PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂, CuI, Et₃NDiphenylacetylene
2Phenylacetylene4-IodotoluenePd(PPh₃)₄, CuI, Et₃N1-Phenyl-2-(p-tolyl)acetylene
3Propargyl alcohol2-IodopyridinePdCl₂(PPh₃)₂, CuI, Piperidine3-(Pyridin-2-yl)prop-2-yn-1-ol

Click Chemistry: As mentioned, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry. sigmaaldrich.com This reaction is exceptionally reliable for forming 1,4-disubstituted 1,2,3-triazoles. nih.govsigmaaldrich.com These triazole rings are chemically stable and can act as linkers in larger molecules. csmres.co.uk They are often considered bioisosteres of amide bonds but are not susceptible to hydrolysis. nih.gov

Table 2: Representative Azide-Alkyne Click Reactions
EntryAlkyne SubstrateAzide SubstrateCatalystProduct
1PhenylacetyleneBenzyl azideCuSO₄, Sodium Ascorbate1-Benzyl-4-phenyl-1H-1,2,3-triazole
21-EthynylcyclohexeneAzidomethyl phenyl sulfideCuI1-((Phenylthio)methyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole
3Propargyl ether1-Azido-4-nitrobenzeneCu(I)1-(4-Nitrophenyl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Transformations at the Chloro Position

The chloro group on the aromatic ring offers another handle for modification, primarily through nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile replaces a leaving group (in this case, chloride) on an aromatic ring. nih.gov This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org The 2,3-dimethoxy groups on the ring are electron-donating, which would deactivate the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution at the chloro position. libretexts.orgyoutube.com However, in specific polyfluoroarene systems, SNAr reactions can proceed efficiently even with less activated rings. mdpi.com

Cross-Coupling Reactions: While less reactive than their bromo and iodo counterparts, aryl chlorides can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions typically require specialized ligands and catalyst systems designed to facilitate the oxidative addition of the palladium catalyst to the strong carbon-chlorine bond.

Exploration of Bioisosteric Relationships (focus on chemical and structural mimicry)

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. benthamscience.comu-tokyo.ac.jp this compound provides a scaffold where each functional group can be considered for bioisosteric replacement.

The principle of bioisosteric replacement allows for the fine-tuning of a molecule's properties. For example, replacing hydrogen with fluorine is a common strategy to block metabolic oxidation. u-tokyo.ac.jp More advanced concepts involve replacing an entire phenyl ring with a saturated, three-dimensional scaffold like a bicyclo[1.1.1]pentane (BCP) to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Table 3: Potential Bioisosteric Replacements for Functional Groups on this compound
Original GroupPotential Bioisostere(s)Rationale for Replacement
Chloro (-Cl) -F, -Br, -CN, -CF₃, -CH₃Modulate lipophilicity, electronic character, size, and metabolic stability.
Methoxy (B1213986) (-OCH₃) -OH, -OEt, -OCF₃, -NH₂, -CH₂OH, -CHF₂Alter hydrogen bonding capacity, metabolic stability (ether cleavage), and lipophilicity.
Ethynyl (-C≡CH) -CN, Cyclopropyl, 1,2,3-TriazoleMimic the linear, rigid nature of the alkyne while altering electronic properties and metabolic stability.
Benzene Ring Pyridine, Thiophene, Bicyclo[1.1.1]pentane (BCP)Introduce heteroatoms to modulate solubility and hydrogen bonding, or use saturated scaffolds to improve ADME properties. nih.govbeilstein-journals.org

By systematically applying these bioisosteric modifications, a library of analogs based on the this compound scaffold can be synthesized to explore structure-activity relationships (SAR) in a drug discovery program.

Emerging Research Avenues and Future Directions in 5 Chloro 1 Ethynyl 2,3 Dimethoxybenzene Chemistry

Development of Novel Catalytic Transformations Specific to its Structure

The presence of both an aryl chloride and a terminal alkyne in 5-Chloro-1-ethynyl-2,3-dimethoxybenzene opens up a plethora of possibilities for catalytic cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org

One of the most promising catalytic transformations for this compound is the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction, which couples terminal alkynes with aryl or vinyl halides, could be employed to further functionalize the molecule at the ethynyl (B1212043) position. wikipedia.org The development of catalyst systems with high regioselectivity will be crucial to selectively react at either the chloro or ethynyl position, offering a pathway to complex molecular architectures. rsc.orgelsevierpure.com

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents another significant avenue for the derivatization of this compound. wikipedia.orgorganic-chemistry.orgnih.gov This highly efficient and versatile reaction could be used to attach a wide range of molecular fragments to the ethynyl group, leading to the synthesis of novel 1,2,3-triazole derivatives. illinois.edutcichemicals.com The modular nature of click chemistry allows for the rapid generation of compound libraries for various applications. illinois.edu

Furthermore, the alkyne group can undergo various other transformations, including cyclization reactions. researchgate.net For instance, transition metal-catalyzed [2+2+2] cycloadditions with other alkynes could lead to the formation of highly substituted benzene (B151609) derivatives. acs.org Copper-catalyzed transformations of the alkyne moiety also present an interesting area for exploration. rsc.orgmdpi.com The development of catalysts that can control the regioselectivity of these transformations will be a key area of research. nih.gov

Catalytic Transformation Potential Application for this compound Key Research Focus
Sonogashira CouplingFunctionalization at the ethynyl or chloro position.Development of highly regioselective catalyst systems.
Click Chemistry (CuAAC)Synthesis of 1,2,3-triazole derivatives.Exploration of diverse azide (B81097) building blocks for novel compound libraries.
[2+2+2] CycloadditionFormation of complex, highly substituted aromatic compounds.Catalyst design for controlling chemo- and regioselectivity.
Other Alkyne TransformationsHydrofunctionalization, carbofunctionalization, etc.Exploring novel copper and other metal-catalyzed reactions.

Investigation of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. mdpi.comwjpmr.com Future research on this compound should prioritize the development of environmentally benign synthetic and derivatization methods.

Key areas for investigation in this context include the use of greener solvents, the development of solvent-free reaction conditions, and the application of energy-efficient techniques such as microwave irradiation. mdpi.com For instance, performing catalytic reactions in aqueous media or using biodegradable solvents would significantly reduce the environmental impact of synthesizing derivatives of this compound. organic-chemistry.org

The use of heterogeneous catalysts, particularly those based on magnetic nanoparticles, could offer significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.com Research into the synthesis of this compound itself could also benefit from green chemistry approaches, potentially replacing traditional, more hazardous reagents and procedures. drpress.orglibretexts.org

Green Chemistry Approach Application in this compound Chemistry Potential Benefits
Use of Green SolventsEmploying water, ionic liquids, or bio-derived solvents for synthesis and derivatization.Reduced toxicity and environmental pollution.
Solvent-Free ReactionsPerforming reactions under neat conditions, possibly with grinding or microwave assistance.Minimized waste, reduced energy consumption.
Heterogeneous CatalysisUtilizing reusable catalysts, such as those on solid supports or nanoparticles.Simplified product purification, catalyst recycling.
Atom EconomyDesigning reactions that maximize the incorporation of all materials used in the process into the final product.Reduced waste generation.

Exploration in Advanced Materials Science (e.g., organic electronics, sensors)

The unique electronic and structural features of this compound make it a promising building block for advanced materials. The conjugated system of the ethynyl-benzene core, combined with the electron-donating methoxy (B1213986) groups and the electron-withdrawing chloro group, can be tailored to create materials with specific optoelectronic properties.

In the field of organic electronics , derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. uky.edu The ethynyl group provides a reactive handle for polymerization or for incorporation into larger conjugated systems, such as hexaphenylbenzene (B1630442) derivatives, which are known for their applications in organic electronics. researchgate.net The ability to tune the electronic properties through derivatization is a key advantage in designing materials for these applications.

Furthermore, the functionalizable nature of this compound makes it an interesting candidate for the development of chemical sensors . The aromatic ring can be modified to include specific recognition sites for analytes. Upon binding of the target analyte, a change in the electronic or photophysical properties of the molecule could be detected. For example, derivatives could be designed to act as fluorescent probes for various ions or molecules. acs.org The triazole ring formed via click chemistry is known to be a good coordinating moiety for metal ions, which could be exploited in the design of metal ion sensors.

Application Area Potential Role of this compound Derivatives Key Structural Features
Organic ElectronicsBuilding blocks for conductive polymers, host materials in OLEDs, components of organic semiconductors.Conjugated π-system, tunable electronic properties via substituents, reactive ethynyl group for polymerization.
Chemical SensorsFunctional monomers for sensor materials, fluorescent probes.Modifiable aromatic ring for analyte recognition, ethynyl group for immobilization or signal transduction.
Photoresponsive MaterialsComponents of photoswitchable molecules.Potential for isomerization in larger molecular systems. acs.org
Anticancer Agents and Enzyme InhibitorsScaffolds for glycomimetic synthesis with potential biological activity.The isoxazole (B147169) ring, which can be formed from the ethynyl group, is a known pharmacophore. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.